molecular formula C13H21NO B8582198 2-Amino-2-benzylhexan-1-ol CAS No. 853303-78-3

2-Amino-2-benzylhexan-1-ol

Cat. No. B8582198
M. Wt: 207.31 g/mol
InChI Key: HTDZEACPLKPNFM-UHFFFAOYSA-N
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Patent
US07354942B2

Procedure details

To a solution of methyl ester (0.13 g, 0.55 mmol) from step B in 7.8 mL THF was added LiBH4 (2.3 mL, 4.6 mmol, 2M in THF). After 2 h at reflux, the reaction was cooled to rt and quenched by the dropwise addition of MeOH, followed by acetone. After the volatiles were removed in vacuo, the remaining residue was redissolved in 23 mL 1N HCl and heated to 45° C. for 1.5 h. The volatiles were removed in vacuo, and the remaining residue was redissolved in saturated aqueous NaHCO3. The aqueous layer was extracted with CHCl3 (4×), the combined organics layers were dried over Na2SO4, filtered and concentrated to afford 2-amino-2-benzylhexan-1-ol II which was used for the next reaction without further purification. 1H NMR (400 MHz, CDCl3) δ 7.32-7.18 (m, 5H), 3.32 (m, 2H), 7.70 (m, 2H), 1.53-1.31 (m, 6H), 0.93 (t, J=6.8 Hz, 3H) LCMS M+H=208.
Name
methyl ester
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C@:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[NH2:5].[Li+].[BH4-]>C1COCC1>[NH2:5][C:4]([CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][OH:2] |f:1.2|

Inputs

Step One
Name
methyl ester
Quantity
0.13 g
Type
reactant
Smiles
COC([C@@](N)(CC1=CC=CC=C1)CCCC)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
7.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h at reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of MeOH
CUSTOM
Type
CUSTOM
Details
After the volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue was redissolved in 23 mL 1N HCl
TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue was redissolved in saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CCCC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.